molecular formula C7H5BClFO3 B8209092 2-Chloro-6-fluoro-4-formylphenylboronic acid

2-Chloro-6-fluoro-4-formylphenylboronic acid

Cat. No.: B8209092
M. Wt: 202.38 g/mol
InChI Key: YMBYTCYABRREPO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-formylphenylboronic acid is an organoboron compound with the molecular formula C7H5BClFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-formylphenylboronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-formylphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Chloro-6-fluoro-4-carboxyphenylboronic acid.

    Reduction: 2-Chloro-6-fluoro-4-hydroxymethylphenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-formylphenylboronic acid in various reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . The formyl group can participate in various reactions, acting as an electrophile in nucleophilic addition reactions or being reduced or oxidized under appropriate conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-4-formylphenylboronic acid is unique due to the presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This combination of substituents provides a unique reactivity profile, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(2-chloro-6-fluoro-4-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBYTCYABRREPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)C=O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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